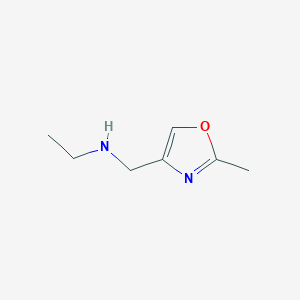
NIOSH/SL7849000
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/SL7849000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Preparation Methods
The preparation methods for NIOSH/SL7849000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve the use of specific reagents and conditions to ensure the compound’s purity and effectiveness.
Chemical Reactions Analysis
NIOSH/SL7849000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NIOSH/SL7849000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. For example, the Nanotechnology Research Center at NIOSH conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . This compound may be used in studies related to nanomaterials, robotics, and other advanced technologies .
Mechanism of Action
The mechanism of action of NIOSH/SL7849000 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through various biochemical and physiological processes. For instance, the classification of investigational medications for USP <800> involves analyzing the mechanism of action and potential hazards of the compound .
Comparison with Similar Compounds
NIOSH/SL7849000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and ammonia (NH3) . These compounds share some similarities in their chemical properties and industrial applications. this compound may have unique characteristics that make it particularly suitable for specific research and industrial purposes.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methoxy-6-[(2-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13/h2-9,17-18H,10-12H2,1H3 |
InChI Key |
PVFQVUDQHCXCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B8592930.png)
![1-[(3-Methylbutoxy)methyl]-3-nitrobenzene](/img/structure/B8592935.png)
![2-[Bromo(nitro)methylidene]-3-(methanesulfonyl)-1,3-thiazinane](/img/structure/B8592949.png)

![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)
![4-(Phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8592982.png)
![3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(2-methylpropyl)-](/img/structure/B8592984.png)



